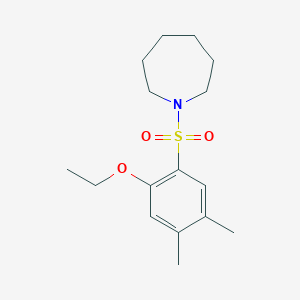![molecular formula C17H10N4O3S B2740546 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 475043-63-1](/img/structure/B2740546.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle, attached to a cyanophenyl group, a nitrobenzamide group, and an amide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving aroyl isocyanate and aminobenzonitrile .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique
Quality Control in Anticonvulsant Development
Development of Quality Control Methods for Promising Anticonvulsants
A study focused on developing quality control techniques for a potential anticonvulsant compound derived from 1,3,4-thiadiazole. This research emphasizes the importance of identifying, determining impurities, and quantitatively determining new substances for medical application, showcasing the role such compounds can play in the pharmaceutical development process (Sych et al., 2018).
Anticancer Properties
Experimental and Theoretical Exploration of Molecular Structure and Anticancer Properties
Another study investigates the structural and anticancer properties of thiocarbamide derivatives, highlighting their potential in treating various human cancer cell lines. This underscores the broader applicability of similar compounds in developing anticancer agents (Pandey et al., 2019).
Liquid Crystalline Properties
A Polar Biaxial Smectic A Phase in New Unsymmetrical Compounds
Research on new compounds with polar terminal substituents, including cyano and nitro groups, has led to findings in liquid crystalline properties, indicating potential uses in materials science and engineering (Murthy, 2004).
Antimicrobial and Antitubercular Agents
Synthesis and Biological Evaluation of 4-Thiazolidinone Derivatives
This study presents the synthesis and evaluation of thiazolidinone derivatives for their antibacterial, antifungal, and antitubercular activities. Such research highlights the potential of similar compounds in addressing various infectious diseases (Samadhiya et al., 2014).
Novel Synthesis for Antitumor Evaluation
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds
The synthesis of heterocyclic derivatives from a cyanoacetamide precursor demonstrates the compound's inhibitory effects on cancer cell lines, providing another avenue for cancer treatment research (Shams et al., 2010).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve studying its potential applications. For example, compounds with similar structures have been studied for their antibacterial and antifungal properties, their ability to act as ligands in the extraction, separation, and determination of heavy metals, and their use as chemosensors for anions .
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S/c18-9-11-5-7-12(8-6-11)14-10-25-17(19-14)20-16(22)13-3-1-2-4-15(13)21(23)24/h1-8,10H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZJTLETPOUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2740467.png)
![Methyl 2-[6-methoxy-2-(2-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2740469.png)
![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2740473.png)
![N-[3-(thiophene-2-carbonylamino)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2740474.png)
![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)
![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)
![sodium 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2740478.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2740482.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2740484.png)

